molecular formula C14H11BrO2 B5805855 5-benzyl-3-bromo-2-hydroxybenzaldehyde

5-benzyl-3-bromo-2-hydroxybenzaldehyde

Cat. No.: B5805855
M. Wt: 291.14 g/mol
InChI Key: YJBRAWHUGVXENG-UHFFFAOYSA-N
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Description

5-Benzyl-3-bromo-2-hydroxybenzaldehyde is a substituted benzaldehyde derivative featuring a benzyl group at position 5, a bromine atom at position 3, and a hydroxyl group at position 2. This compound belongs to a broader class of halogenated aromatic aldehydes, which are pivotal intermediates in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and coordination complexes. The benzyl group enhances lipophilicity and steric bulk, while the bromine atom and hydroxyl group contribute to electronic effects (e.g., hydrogen bonding and electrophilic reactivity).

Properties

IUPAC Name

5-benzyl-3-bromo-2-hydroxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO2/c15-13-8-11(7-12(9-16)14(13)17)6-10-4-2-1-3-5-10/h1-5,7-9,17H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJBRAWHUGVXENG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC(=C(C(=C2)Br)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-benzyl-3-bromo-2-hydroxybenzaldehyde can be achieved through several methods. One common approach involves the bromination of 5-benzyl-2-hydroxybenzaldehyde. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of 5-benzyl-3-bromo-2-hydroxybenzaldehyde may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The aldehyde group in 5-benzyl-3-bromo-2-hydroxybenzaldehyde can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products:

    Oxidation: 5-benzyl-3-bromo-2-hydroxybenzoic acid.

    Reduction: 5-benzyl-3-bromo-2-hydroxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5-Benzyl-3-bromo-2-hydroxybenzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various heterocyclic compounds and ligands for coordination chemistry .

Biology and Medicine: Its derivatives may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties .

Industry: In the industrial sector, 5-benzyl-3-bromo-2-hydroxybenzaldehyde can be used in the synthesis of dyes, fragrances, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-benzyl-3-bromo-2-hydroxybenzaldehyde depends on its specific application. In medicinal chemistry, its biological activity may be attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The presence of the bromine atom and hydroxyl group can influence its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Key Observations :

  • Positional isomerism : The placement of bromine (positions 3 vs. 5) and substituents like benzyl vs. trifluoromethyl significantly alters steric and electronic profiles. For instance, the benzyl group in the target compound increases steric hindrance compared to smaller substituents (e.g., fluorine in 5-bromo-4-fluoro-2-hydroxybenzaldehyde) .

Physicochemical Properties

While explicit data for 5-benzyl-3-bromo-2-hydroxybenzaldehyde are unavailable, trends from analogs suggest:

  • Solubility: The hydroxyl and aldehyde groups confer moderate polarity, but the benzyl group reduces aqueous solubility compared to non-benzylated analogs (e.g., 5-bromo-2-hydroxybenzaldehyde) .
  • Melting point : Brominated benzaldehydes typically exhibit melting points between 80–150°C. The benzyl group may lower the melting point due to disrupted crystal packing, as seen in similar compounds .

Biological Activity

5-Benzyl-3-bromo-2-hydroxybenzaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Biological Activities

The biological activities of 5-benzyl-3-bromo-2-hydroxybenzaldehyde include:

  • Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
  • Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, indicating potential antioxidant effects.
  • Anticancer Potential : Preliminary research suggests that it may inhibit the proliferation of certain cancer cell lines, making it a candidate for further investigation in cancer therapy.

Antimicrobial Activity

A notable study assessed the antimicrobial efficacy of 5-benzyl-3-bromo-2-hydroxybenzaldehyde against several bacterial strains. The results are summarized in Table 1.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus50
Escherichia coli100
Pseudomonas aeruginosa75
Klebsiella pneumoniae150

The compound showed promising results, particularly against Staphylococcus aureus, which is known for its resistance to many antibiotics.

Antioxidant Activity

The antioxidant capacity of 5-benzyl-3-bromo-2-hydroxybenzaldehyde was evaluated using the DPPH radical scavenging assay. The results indicated that as the concentration of the compound increased, its ability to scavenge free radicals also increased, as shown in Figure 1.

DPPH Scavenging Activity

The mechanism by which 5-benzyl-3-bromo-2-hydroxybenzaldehyde exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or metabolic pathways.
  • DNA Interaction : Evidence suggests that it can interact with DNA, potentially leading to DNA cleavage or inhibition of replication in cancer cells.
  • Free Radical Scavenging : Its hydroxyl group likely plays a crucial role in neutralizing free radicals, thereby protecting cells from oxidative stress.

Case Study 1: Antimicrobial Evaluation

A comprehensive study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial properties of various benzaldehyde derivatives, including 5-benzyl-3-bromo-2-hydroxybenzaldehyde. The researchers found that this compound had comparable activity to standard antibiotics against resistant strains, suggesting its potential as a lead compound for drug development .

Case Study 2: Antioxidant Properties

In another study published in Food Chemistry, the antioxidant activity was investigated using various assays including DPPH and ABTS. The findings indicated that 5-benzyl-3-bromo-2-hydroxybenzaldehyde exhibited significant antioxidant activity, which correlated with its structural features .

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